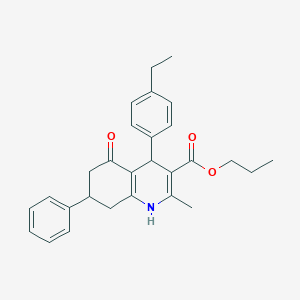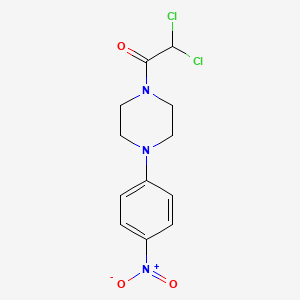![molecular formula C15H18N2O3S2 B5112999 N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide, also known as PFT-α, is a small molecule inhibitor that has been widely used in scientific research to study the role of p53 in cancer and other diseases. PFT-α works by blocking the interaction between p53 and its negative regulator MDM2, leading to the stabilization and activation of p53.
Wirkmechanismus
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα works by blocking the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells and the protection against oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα include the stabilization and activation of p53, induction of apoptosis in cancer cells, protection against oxidative stress in neuronal cells, and protection against ischemia/reperfusion injury in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα in lab experiments include its specificity for p53, its ability to induce apoptosis in cancer cells, and its protection against oxidative stress in neuronal cells. The limitations of using N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα in lab experiments include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research on N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα include the development of more potent and selective inhibitors of p53-MDM2 interaction, the investigation of the potential therapeutic applications of N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα in cancer treatment, neurodegenerative disease treatment, and cardiovascular disease treatment, and the exploration of the mechanisms underlying the protective effects of N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα against oxidative stress and ischemia/reperfusion injury.
Synthesemethoden
The synthesis of N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα involves several steps, including the reaction of 4-bromobenzaldehyde with morpholine to form 4-(4-morpholinyl)benzaldehyde, followed by the reaction with thiophene-2-sulfonamide to form N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα has been used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα has been shown to induce apoptosis in cancer cells that have wild-type p53, making it a potential therapeutic agent for cancer treatment. In neurodegenerative disease research, N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα has been shown to protect against neuronal cell death induced by oxidative stress. In cardiovascular disease research, N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamideα has been shown to protect against ischemia/reperfusion injury in the heart.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,15-2-1-11-21-15)16-12-13-3-5-14(6-4-13)17-7-9-20-10-8-17/h1-6,11,16H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXOFMXJVWXZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)benzyl]thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)
![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)
![N-[2-(2-benzylphenoxy)ethyl]nicotinamide](/img/structure/B5112949.png)
![3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5112956.png)

![1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)

![[(2-fluorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5112976.png)
![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)